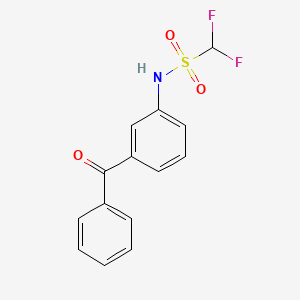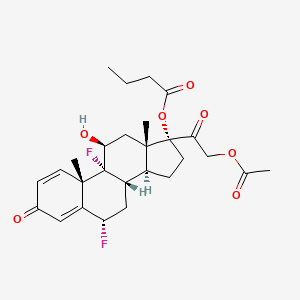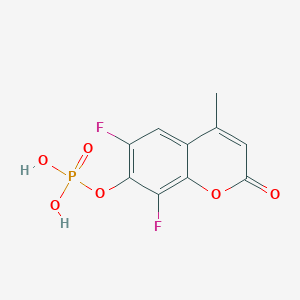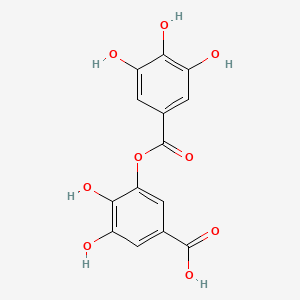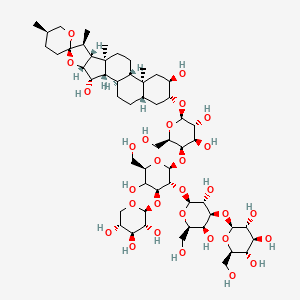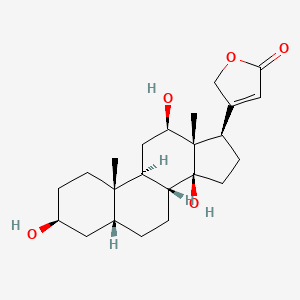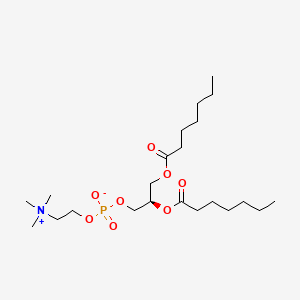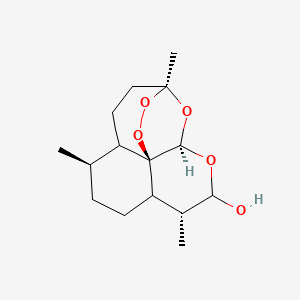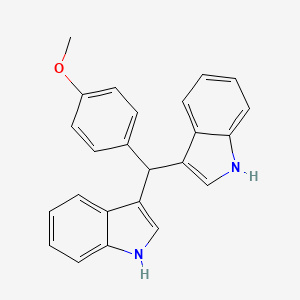
DIM-C-pPhOCH3
概要
科学的研究の応用
DIM-C-pPhOCH3 has several scientific research applications, including:
Cancer Research: It induces apoptosis in cancer cell lines, making it a potential candidate for cancer therapy.
Neuroscience: As a Nur77 agonist, it has been studied for its effects on neuronal growth and differentiation.
Pharmacology: The compound’s ability to modulate nuclear receptors makes it a valuable tool in pharmacological studies.
作用機序
DIM-C-pPhOCH3は、神経成長因子誘導性Bα(NGFI-Bα、Nur77)受容体のアゴニストとして作用することで、その効果を発揮します。この相互作用は、がん細胞におけるアポトーシス経路の活性化につながり、細胞死を引き起こします。 この化合物は、核因子κB(NF-κB)シグナル伝達経路を阻害することにより、炎症性遺伝子の発現を調節することもできます .
類似の化合物との比較
類似の化合物
DIM-C-pPhOH: メトキシ基の代わりにヒドロキシル基を持つ、類似の構造です。
DIM-C-pPhCO2Me: カルボン酸エステル基を含んでいます。
DIM-C-pPhtBu: tert-ブチル基を特徴としています.
独自性
This compoundは、Nur77受容体との特異的な相互作用と、がん細胞における強力なアポトーシス効果により、独特です。 メトキシ基も、類似の化合物と比較して、独特の化学的性質と生物学的活性に貢献しています .
Safety and Hazards
将来の方向性
While DIM-C-pPhOCH3 has shown promise in inducing apoptosis in cancer cell lines and enhancing long-term potentiation in hippocampal slices, more research is needed to fully understand its potential therapeutic applications . It’s also necessary to increase research regarding pharmaceutic forms that improve its low solubility and poor bioavailability .
生化学分析
Biochemical Properties
DIM-C-pPhOCH3 interacts with the NGFI-Bα, Nur77 receptor, a member of the NR4A family . This interaction triggers a series of biochemical reactions that lead to apoptosis in cancer cell lines
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces apoptosis in cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NGFI-Bα, Nur77 receptor . This binding triggers a series of events that lead to apoptosis in cancer cells . It also affects gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. Current research suggests that it has long-term effects on cellular function, particularly in inducing apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the NGFI-Bα, Nur77 receptor
Transport and Distribution
It is known to interact with the NGFI-Bα, Nur77 receptor , but the specifics of how it is transported and distributed are still being studied.
Subcellular Localization
As an agonist of the NGFI-Bα, Nur77 receptor, it is likely to be found wherever this receptor is present in the cell
準備方法
合成経路と反応条件
DIM-C-pPhOCH3の合成は、通常、インドール誘導体とp-メトキシベンズアルデヒドを酸性条件下で縮合させることから始まります。 反応は、塩酸などの触媒の存在下で行われ、ビスインドリルメタン構造の形成を促進します .
工業生産方法
化学反応の分析
反応の種類
DIM-C-pPhOCH3は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するよう酸化できます。
還元: 還元反応は、この化合物を還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生じさせる一方、還元はさまざまな還元誘導体を生じさせる可能性があります .
科学研究への応用
This compoundには、次のようなさまざまな科学研究への応用があります。
類似化合物との比較
Similar Compounds
DIM-C-pPhOH: Similar structure but with a hydroxyl group instead of a methoxy group.
DIM-C-pPhCO2Me: Contains a carboxylate ester group.
DIM-C-pPhtBu: Features a tert-butyl group.
Uniqueness
DIM-C-pPhOCH3 is unique due to its specific interaction with the Nur77 receptor and its potent apoptotic effects in cancer cells. Its methoxy group also contributes to its distinct chemical properties and biological activities compared to similar compounds .
特性
IUPAC Name |
3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463916 | |
| Record name | DIM-C-pPhOCH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33985-68-1 | |
| Record name | DIM-C-pPhOCH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:
- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]
- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []
- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []
ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.
ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.
ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:
- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []
- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []
ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:
- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]
- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


